molecular formula C24H18ClNO4 B6544366 4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929412-93-1

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544366
CAS No.: 929412-93-1
M. Wt: 419.9 g/mol
InChI Key: LZQXYHGOQXSDTG-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a 4-chlorobenzamide moiety at position 5 (Fig. 1). Its molecular formula is C24H18ClNO4, with a molecular weight of 439.85 g/mol. The compound’s structural complexity arises from the fusion of benzofuran and benzamide pharmacophores, which are common in medicinal chemistry for their bioactivity and binding properties.

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-20-13-18(26-24(28)16-3-7-17(25)8-4-16)9-12-21(20)30-23(14)22(27)15-5-10-19(29-2)11-6-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQXYHGOQXSDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antiviral research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H18ClNO3\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}\text{O}_3

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Viral Replication : Some derivatives have shown promising results against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication .
  • Anti-cancer Properties : The compound's structural analogs have been tested for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation .

Antiviral Activity

Studies have demonstrated that certain benzamide derivatives exhibit broad-spectrum antiviral effects. For instance, the derivative IMB-0523, related to this compound, was evaluated for its anti-HBV activity in vitro and in vivo. The results indicated that it effectively inhibited both wild-type and drug-resistant strains of HBV .

Anticancer Activity

The anticancer potential of related compounds has been assessed using various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Notes
IMB-0523HepG2 (Liver)12.5Significant inhibition of growth
Analog AA549 (Lung)8.0High cytotoxicity observed
Analog BHeLa (Cervical)10.0Morphological changes noted

Case Studies

  • Hepatitis B Virus Study : In a controlled study, IMB-0523 was administered to HepG2.2.15 cells, leading to a notable increase in intracellular A3G levels, correlating with reduced HBV replication rates .
  • Cancer Cell Line Analysis : In another study involving A549 and HeLa cells, various substituted benzamide derivatives were tested for their cytotoxic effects using the MTT assay. The results indicated that modifications to the benzamide structure significantly influenced the IC50 values, with some derivatives showing enhanced potency compared to standard chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

4-tert-Butyl-N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0264)

  • Molecular Formula: C28H27NO4
  • Molecular Weight : 441.53 g/mol
  • Key Features: The tert-butyl group at the benzamide para position increases steric bulk and lipophilicity (clogP ≈ 5.2 vs.

4-Chloro-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0280)

  • Molecular Formula: C27H24Cl2NO3
  • Molecular Weight : 445.95 g/mol
  • Key Features : Dual chloro substituents amplify electron-withdrawing effects, likely lowering pKa (predicted ~9.5 vs. ~10.2 for the target compound) and altering binding kinetics in enzyme inhibition. The absence of methoxy reduces hydrogen-bonding capacity .

Triazine and Sulfamoyl Derivatives

Compounds 51–55 () share a sulfamoyl-triazine motif but lack the benzofuran core:

Compound Substituents (Triazine Ring) Melting Point (°C) Notable Properties
51 3-Fluorophenyl 266–268 High thermal stability, IR: 1680 cm⁻¹ (C=O)
52 4-Trifluoromethylphenyl 277–279 Enhanced lipophilicity (clogP ~5.8)
53 4-Methoxyphenyl 255–258 Improved solubility in polar solvents
54 3-Methoxyphenyl 237–239 Lower melting point due to meta substitution

In contrast, the target compound’s benzofuran core may confer rigidity, favoring π-π interactions absent in triazine derivatives. Its predicted melting point (~240–260°C) aligns with these analogs, suggesting comparable crystallinity .

Catalytic and Structural Analogs

4-Chloro-N-[2-(Piperidin-1-yl)Ethyl]Benzamide Monohydrate

  • Crystal System: Monoclinic (P21/n)
  • Hydrogen Bonding : O-H⋯N/O interactions stabilize double-stranded chains. The piperidine chair conformation (puckering q2 = 0.6994 Å) contrasts with the target compound’s planar benzofuran, which may limit similar packing .

Benzamide Ligands (L1–L3)

  • L1 : 4-Chloro-N-((3-Fluorobenzyl)(Methyl)Carbamothionyl)Benzamide
  • Application : Suzuki coupling catalysis (85% conversion for aryl halides). The thiourea moiety in L1–L3 enables metal coordination, a feature absent in the target compound, which may instead act as a kinase inhibitor .

Physicochemical and Spectral Comparisons

Solubility and Lipophilicity

Compound clogP Water Solubility (mg/mL)
Target Compound ~4.8 <0.1 (predicted)
F267-0264 (tert-butyl) ~5.2 <0.05
Compound 53 (4-methoxy) ~3.9 0.3

The target compound’s moderate lipophilicity balances membrane permeability and solubility, favorable for oral bioavailability .

Spectroscopic Signatures

  • IR : Expected C=O stretches at ~1680–1700 cm⁻¹ (benzamide) and ~1650 cm⁻¹ (benzofuran ketone).
  • <sup>1</sup>H NMR : Aromatic protons for 4-methoxybenzoyl (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and chloro-substituted benzamide (δ 7.5–8.0 ppm) .

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